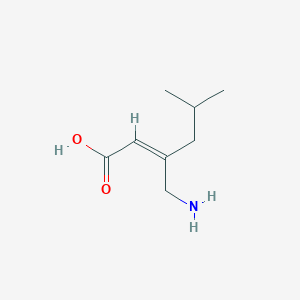
3-(Aminomethyl)-5-methylhex-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-5-methylhex-2-enoic acid is an organic compound that has garnered significant interest in various fields of scientific research This compound is structurally characterized by an amino group attached to a methyl-substituted hexenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methylhex-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-isobutylglutaric anhydride with ammonia to form the corresponding amide, which is then hydrolyzed to yield the desired product . Another approach involves the use of acetic anhydride and methyl tert-butyl ether (MTBE) to produce intermediates that are subsequently converted to this compound through a series of reactions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and minimize the use of expensive or environmentally harmful reagents. The use of recoverable reagents and solvents is also emphasized to ensure a more sustainable production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-5-methylhex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(Aminomethyl)-5-methylhex-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-5-methylhex-2-enoic acid involves its interaction with specific molecular targets and pathways. In the case of its use as an anticonvulsant, the compound binds to voltage-gated calcium channels in the central nervous system, inhibiting the release of excitatory neurotransmitters and thereby reducing neuronal excitability . This action helps in controlling seizures and alleviating neuropathic pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid:
Gamma-aminobutyric acid (GABA): A neurotransmitter that shares structural similarities with 3-(Aminomethyl)-5-methylhex-2-enoic acid and plays a crucial role in inhibitory neurotransmission.
Uniqueness
This compound is unique due to its specific structural features that allow it to interact with molecular targets in a distinct manner. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(Z)-3-(aminomethyl)-5-methylhex-2-enoic acid |
InChI |
InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h4,6H,3,5,9H2,1-2H3,(H,10,11)/b7-4- |
Clé InChI |
MXAGCKOCUFAWIP-DAXSKMNVSA-N |
SMILES isomérique |
CC(C)C/C(=C/C(=O)O)/CN |
SMILES canonique |
CC(C)CC(=CC(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



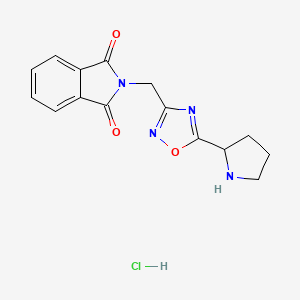
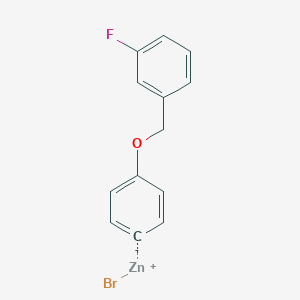
![(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol](/img/structure/B14884078.png)
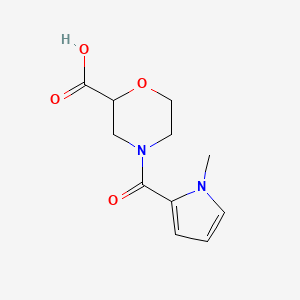


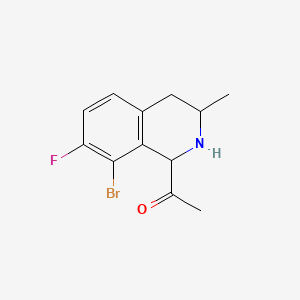
![3-Fluoro-4-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14884098.png)
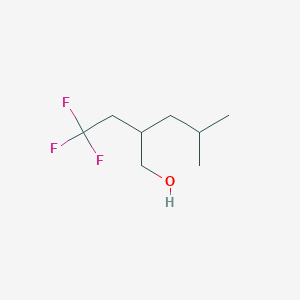
![(R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide](/img/structure/B14884114.png)
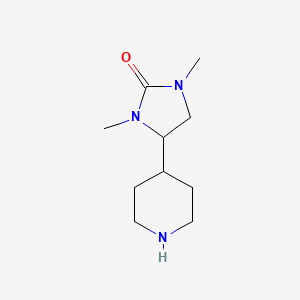
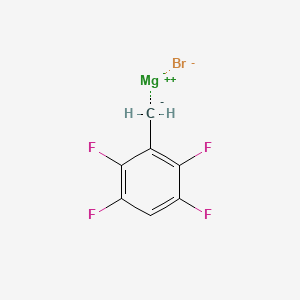
![(5Z)-2-imino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one](/img/structure/B14884153.png)
